Product packaging for 2-Mercaptoacetamide(Cat. No.:CAS No. 758-08-7)

2-Mercaptoacetamide

Cat. No.: B1265388
CAS No.: 758-08-7
M. Wt: 91.13 g/mol
InChI Key: GYXHHICIFZSKKZ-UHFFFAOYSA-N
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Description

Significance of 2-Mercaptoacetamide in Chemical Biology and Medicinal Chemistry

The importance of this compound in chemical biology and medicinal chemistry stems from the reactivity of its thiol group. This functional group allows the molecule to participate in a range of biological interactions. Thiol-containing compounds, in general, are known for their ability to act as antioxidants, chelating agents for metal ions, and inhibitors of various enzymes. nih.govontosight.ai this compound and its derivatives are being explored for their therapeutic potential in a variety of disease contexts. The fields of chemical biology and medicinal chemistry focus on designing and synthesizing novel compounds to probe and modulate biological systems, making this compound a valuable molecular tool. unhas.ac.id

Historical Context of Thiol-Containing Compounds in Research

Historically, thiol-containing compounds have played a crucial role in biochemical research. The amino acid cysteine, which contains a thiol group, is fundamental to the structure and function of many proteins. wikipedia.org The ability of thiols to form disulfide bonds is a key element in protein folding and stability. wikipedia.org Furthermore, the strong affinity of thiols for heavy metals has led to their use as antidotes for metal poisoning. jcimcr.org For instance, 2,3-dimercapto-1-propanol was developed as a chelating agent for arsenic-based chemical warfare agents. This historical foundation has paved the way for the investigation of simpler thiol-containing molecules like this compound in various research domains.

Overview of Key Research Areas for this compound

Enzymatic Inhibition Studies

A significant area of research for this compound and its derivatives is in the field of enzymatic inhibition. The thiol group can interact with metal ions present in the active sites of metalloenzymes, leading to their inhibition.

Histone Deacetylase (HDAC) Inhibition : Certain derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6. rsc.orgresearchgate.net HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. rsc.orgresearchgate.net The mercaptoacetamide moiety serves as a zinc-binding group, which is a key interaction for inhibiting these zinc-dependent enzymes. rsc.org Research has shown that mercaptoacetamide-based HDAC inhibitors can be more desirable than some existing inhibitors due to potentially reduced genotoxicity. rsc.org

Tyrosinase Inhibition : 2-mercapto-N-arylacetamide (2-MAA) analogs have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov While initially hypothesized to act by chelating copper ions in the enzyme's active site, studies have shown that the inhibition is more likely due to hydrogen bonding and hydrophobic interactions. nih.gov

Metallo-β-lactamase (MBL) Inhibition : N-aryl mercaptoacetamides have demonstrated inhibitory activity against metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance to bacteria. nih.gov By inhibiting MBLs, these compounds can potentially restore the effectiveness of β-lactam antibiotics. nih.gov

Table 1: Enzymatic Inhibition Studies of this compound Derivatives

Derivative ClassTarget EnzymeDisease/Area of InterestKey Findings
Mercaptoacetamide-based inhibitorsHistone Deacetylase 6 (HDAC6)Cancer, Neurodegenerative DisordersPotent and selective inhibition, potential for reduced genotoxicity. rsc.orgresearchgate.net
2-mercapto-N-arylacetamides (2-MAA)TyrosinaseMelanogenesisInhibition of melanin production through non-chelating mechanisms. nih.gov
N-aryl mercaptoacetamidesMetallo-β-lactamases (MBLs)Antibiotic ResistanceRestoration of antibiotic activity against resistant bacteria. nih.gov

Chelation Chemistry and Metal Ion Interactions

The thiol group of this compound gives it the ability to form stable complexes with various metal ions, a process known as chelation. numberanalytics.com This property is central to its application in several research areas.

Heavy Metal Remediation : The ability of thiol-containing compounds to bind to heavy metals is well-established. jcimcr.org Research has explored the use of N-substituted 2-sulfanylacetamides for the adsorption of arsenic (III) from water, indicating the potential for environmental remediation applications. smolecule.com

Radiopharmaceuticals : Chelating agents are essential components in the development of radiopharmaceuticals for both diagnostic imaging and therapy. ontosight.ai While direct studies on this compound in this area are limited, its derivatives, such as 1,2-Bis(2-mercaptoacetamido)cyclohexane, have been investigated for their ability to chelate radioactive metal ions. ontosight.ai

Interaction with Metalloproteins : The interaction of this compound with metal ions is also relevant in the context of metalloproteins. For example, the toxic effects of some heavy metals are due to their interaction with sulfur-containing groups in proteins. jcimcr.org Understanding the chelation properties of compounds like this compound can provide insights into these toxicological mechanisms.

Antimicrobial and Antimycobacterial Research

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and antimycobacterial agents.

Antibacterial Activity : Several studies have reported the synthesis of new mercaptoacetamide derivatives and their evaluation against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ggu.ac.inresearchgate.netresearchgate.net Some of these compounds have shown promising antibacterial activity. ggu.ac.inresearchgate.net For instance, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have demonstrated notable activity against P. aeruginosa. researchgate.netingentaconnect.com

Antifungal Activity : In addition to antibacterial properties, certain this compound derivatives have been found to exhibit significant antifungal activity, in some cases comparable to or better than standard antifungal drugs. researchgate.netingentaconnect.com

Antimycobacterial Activity : While some mercaptoacetamide derivatives have been successful as general antimicrobial agents, their efficacy against Mycobacterium tuberculosis has been limited in some studies. ggu.ac.inresearchgate.net Further research is needed to develop potent lead compounds against this pathogen. ggu.ac.in

Table 2: Antimicrobial and Antimycobacterial Research Findings for this compound Derivatives

DerivativeTarget Organism(s)Key Findings
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivativesPseudomonas aeruginosa, various fungiShowed notable antibacterial and high antifungal activity. researchgate.netingentaconnect.com
Various new mercaptoacetamide derivativesGram-positive and Gram-negative bacteriaSucceeded as antimicrobial agents but showed limited activity against Mycobacterium tuberculosis in one study. ggu.ac.inresearchgate.net

Neurodegenerative and Neurological Disease Research

Recent research has highlighted the potential of this compound-based compounds in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease : A mercaptoacetamide-based class II HDAC inhibitor, referred to as W2, has been shown to lower amyloid-β (Aβ) levels and improve learning and memory in a mouse model of Alzheimer's disease. kbri.re.krnih.gov The accumulation of Aβ is a primary pathological hallmark of the disease. nih.gov This inhibitor was also found to increase dendritic spine density, which is associated with cognitive function. researchgate.netkbri.re.kr The mechanism of action is thought to involve the regulation of genes involved in Aβ production and degradation. nih.gov

These findings suggest that mercaptoacetamide derivatives could be a promising avenue for the development of therapeutics for neurodegenerative disorders. kbri.re.krresearchgate.net

Anti-inflammatory and Antioxidant Investigations

The thiol group in this compound is a key feature in its capacity as a reducing agent and scavenger of free radicals, which is central to its antioxidant properties. ontosight.ai Research has explored how this and related structures may protect cells from oxidative stress, a condition implicated in a variety of diseases. ontosight.ai

Derivatives of this compound have been a focal point of anti-inflammatory research. Studies have indicated that certain N-aryl mercaptoacetamide derivatives exhibit anti-inflammatory activity. researchgate.net For instance, research into N-(3-Hydroxyphenyl)-2-mercaptoacetamide suggests potential anti-inflammatory effects, which are currently being explored. ontosight.ai The presence of a hydroxyphenyl group in addition to the mercaptoacetamide moiety is thought to contribute to its biological activity. ontosight.ai

Similarly, other complex derivatives have been synthesized and evaluated for their anti-inflammatory potential. rdd.edu.iq For example, specific 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, particularly those with halogen substitutions on the aromatic ring, have shown favorable anti-inflammatory activity. researchgate.net

The antioxidant properties of this compound and its analogs are also a significant area of investigation. Thiol-containing compounds, in general, are recognized for their potential to mitigate oxidative stress. ontosight.ai Research has also touched upon compounds like 1,2-ethanediylbis(this compound) for their antioxidant capabilities. ontosight.ai Benzimidazole derivatives incorporating a this compound structure have also been noted for their potential antioxidant activity, among other therapeutic interests. benthamscience.comresearchgate.net

Melanogenesis Inhibition Research

The process of melanogenesis, the production of melanin, is a key area of dermatological and cosmetic research. This compound derivatives have emerged as potent inhibitors of this process. Research has focused on 2-mercapto-N-arylacetamide (2-MAA) analogs as potential tyrosinase inhibitors. rsc.org Tyrosinase is a key enzyme in the synthesis of melanin.

Initial hypotheses suggested that the this compound moiety might chelate copper ions within the active site of tyrosinase, thereby inhibiting its function. rsc.org However, further studies revealed that the inhibitory action of 2-MAA analogs is not due to copper chelation. Instead, it is attributed to hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring. rsc.org

Several 2-MAA analogs have demonstrated significantly lower IC50 values against mushroom tyrosinase compared to kojic acid, a well-known tyrosinase inhibitor. rsc.org In studies using B16F10 melanoma cells, these analogs effectively inhibited melanin production by targeting cellular tyrosinase activity. rsc.org Furthermore, some analogs were found to also suppress the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. rsc.org Depigmentation experiments in zebrafish embryos have also shown that certain analogs have a more potent effect than kojic acid at much lower concentrations. rsc.org

The broader context for this research includes the understanding that reactive oxygen species (ROS) can increase pigmentation. koreascience.krkoreamed.org Therefore, antioxidants and ROS scavengers are being investigated for their potential to suppress melanogenesis. koreascience.krkoreamed.org For instance, sodium 2-mercaptoethanesulfonate (mesna), an antioxidant, has been shown to decrease melanin production and secretion in MNT-1 melanoma cells. koreascience.krkoreamed.org This effect is linked to the activation and nuclear translocation of Forkhead box-O3a (FoxO3a), which leads to the downregulation of key melanogenesis genes like MITF and tyrosinase. koreascience.krkoreamed.org

Table 1: Research Findings on 2-MAA Analogs in Melanogenesis Inhibition

AnalogFindingReference
2-MAA AnalogsExhibited IC50 values from 0.95 to 2.0 μM against mushroom tyrosinase. rsc.org
2-MAA AnalogsInhibition of tyrosinase is not due to copper chelation. rsc.org
Analog 7Inhibits expression of MITF and tyrosinase in B16F10 cells. rsc.org
Analogs 1 and 2Showed more potent depigmentation effects in zebrafish embryos than kojic acid. rsc.org

Polymer Chemistry Applications

In the field of polymer chemistry, this compound can be utilized in various capacities, often related to the reactivity of its thiol group. It can function as a chain transfer agent in free radical polymerization, a process used to control the molecular weight of polymers.

While direct and extensive research on this compound as a primary monomer is less common, its functional groups make it a valuable component in the synthesis of specialized polymers. It can be used to introduce thiol groups into a polymer structure, which can then be used for crosslinking or for grafting other molecules onto the polymer backbone. These thiol-functionalized polymers have applications in areas such as adhesives, coatings, and biomaterials. The compound is listed among other polymerization reagents and polymer additives like antioxidants and crosslinking agents. ambeed.com

Research has also explored the use of related mercapto-compounds in polymer science. For instance, peptoids with terminal groups like mercaptoacetamide have been synthesized using commercially available reagents. researchgate.net The broader category of mercaptans is significant in various polymerization techniques.

Table 2: Potential Roles of this compound in Polymer Chemistry

Application AreaFunction of this compound
Polymerization ControlChain Transfer Agent
Polymer ModificationIntroduction of Thiol Functional Groups
Material SynthesisComponent in Adhesives and Coatings

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NOS B1265388 2-Mercaptoacetamide CAS No. 758-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylacetamide
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InChI

InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)
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InChI Key

GYXHHICIFZSKKZ-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)N)S
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Molecular Formula

C2H5NOS
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DSSTOX Substance ID

DTXSID30226711
Record name 2-Mercaptoacetamide
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Molecular Weight

91.13 g/mol
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CAS No.

758-08-7
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Record name 2-Mercaptoacetamide
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Record name 2-sulfanylacetamide
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Synthetic Methodologies and Derivatization Strategies for 2 Mercaptoacetamide Analogues

Established Synthetic Pathways for 2-Mercaptoacetamide Core

The foundational structure of this compound can be assembled through several established synthetic routes. These methods provide the basis for producing a variety of mercaptoacetamide derivatives.

Multi-pot Synthetic Approaches for Mercaptoacetamide Derivatives

Multi-pot or multi-step synthesis provides a versatile platform for the creation of complex this compound derivatives. These sequential reactions allow for the gradual build-up of the final molecular architecture. For instance, a series of new mercaptoacetamide derivatives have been synthesized through a multi-pot synthetic pathway. researchgate.netggu.ac.in This approach is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.netggu.ac.in

One documented multi-step sequence begins with the Leuckart reaction, a well-established method for the reductive amination of aldehydes or ketones. researchgate.net Another multi-step synthesis involves the initial formation of an intermediate from 4-chlorobenzoic acid, which is then converted to a ketonitrile. This intermediate subsequently undergoes reaction with hydrazine (B178648) to form a pyrazole (B372694) derivative, which is then reacted with thioglycolic acid to yield the final mercaptoacetamide compound.

A different multi-step approach for synthesizing indole-based mercaptoacetamides starts with N-Boc protected amino alcohols. nih.gov These are converted to bromides, which are then used to alkylate substituted indoles. nih.gov Following deprotection, the resulting amine is coupled with 2-(tritylthio)acetic acid, and a final deprotection of the trityl group yields the desired mercaptoacetamide. nih.gov

Reaction with Thioglycolic Acid under Microwave Conditions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. arkat-usa.orgmilestonesrl.comajchem-a.com The synthesis of this compound derivatives from thioglycolic acid is a notable example of the successful application of this technology.

In one approach, mercaptoacetamide products are obtained by reacting amines with thioglycolic acid under microwave irradiation. rsc.org This method has been employed to synthesize a range of mercaptoacetamides, demonstrating its broad applicability. rsc.org Microwave heating has also been utilized in the esterification of thioglycolic acid, indicating its utility in various reactions involving this key reagent. google.com The benefits of microwave-assisted synthesis include faster reaction times, enhanced selectivity, and improved yields compared to conventional heating methods. ajchem-a.com For example, a reaction that might take hours under conventional reflux can often be completed in minutes in a microwave reactor. arkat-usa.orgajchem-a.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Reference
Condensation-cyclization 24-48 hours 6 minutes arkat-usa.org
Hydrolysis of Benzoic Amide Long time 7 minutes
Esterification - 6 minutes

Coupling Reactions with Anilines and Heterocyclic Anilines

The introduction of aniline (B41778) and heterocyclic aniline moieties is a common strategy for diversifying the structure and properties of this compound derivatives. This is typically achieved through various coupling reactions.

One effective method involves the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium (B92312) 3-oxide hexafluorophosphate (B91526) (HATU) or ethyl chloroformate to facilitate the amide bond formation between a carboxylic acid precursor and a heterocyclic aniline. nih.govacs.org This approach has been successfully used to synthesize a series of α-benzyl N-heteroaryl mercaptoacetamide derivatives. nih.govacs.org

Another powerful technique is the palladium-catalyzed Stille cross-coupling reaction. nih.gov This reaction allows for the direct coupling of ortho-stannylated anilines with aryl halides, providing a direct route to 2-aminophenyl substituted compounds. nih.gov The development of air- and shelf-stable ortho-stannylated aniline reagents has made this method particularly practical for synthetic applications. nih.gov Tandem reactions that combine carbopalladation with a Suzuki cross-coupling have also been developed for the synthesis of heterocyclic compounds from anilines. chim.it

Cyclization of N-ethyl-2-mercaptoacetamide Derivatives

The cyclization of this compound derivatives is a key strategy for the synthesis of various heterocyclic systems. For example, 2,5-diethyl-3-thiazoline (B13012) can be synthesized through the intramolecular cyclization of N-ethyl-2-mercaptoacetamide derivatives. ontosight.ai This transformation highlights the utility of the mercaptoacetamide core as a precursor for building more complex ring structures. Another example involves an intramolecular cyclization using mercaptoacetamide to create fused thiophene (B33073) rings. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold through the introduction of various substituents is crucial for modulating its chemical and biological properties.

Introduction of Aromatic and Heterocyclic Moieties

A wide array of aromatic and heterocyclic groups can be incorporated into the this compound structure, leading to a diverse range of derivatives.

One common synthetic route involves the reaction of N-(1H-benzimidazol-2-yl)-2-chloroacetamide with substituted 2-mercapto heterocyclic rings to produce N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives. grafiati.comresearchgate.net This nucleophilic substitution reaction provides a straightforward method for attaching various heterocyclic moieties.

Indole- and quinoline-based mercaptoacetamides have also been synthesized through multi-step procedures. nih.gov For the indole-based compounds, the synthesis starts with the alkylation of a substituted indole (B1671886) with a protected amino bromide, followed by coupling with a protected thioacetic acid and subsequent deprotection. nih.gov Quinoline-based derivatives can be prepared from a hydroxyquinoline precursor, which is converted to a triflate and then subjected to a Buchwald-Hartwig cross-coupling reaction with an appropriate amine, followed by further functionalization to yield the final mercaptoacetamide. nih.gov

The synthesis of α-benzyl N-heteroaryl mercaptoacetamide derivatives has been achieved by coupling 2-chloro-3-phenylpropanoic acid with various heterocyclic anilines, followed by nucleophilic substitution with a thioacetate (B1230152) source and subsequent hydrolysis to the free thiol. nih.govacs.org

Table 2: Examples of Synthesized Heterocyclic this compound Derivatives

Heterocyclic Moiety Synthetic Strategy Reference
Benzimidazole Reaction of a chloroacetamide precursor with mercapto-heterocycles. grafiati.comresearchgate.net
Indole Multi-step synthesis involving indole alkylation and coupling. nih.gov
Quinoline Multi-step synthesis via Buchwald-Hartwig cross-coupling. nih.gov
Pyridyl Coupling with heterocyclic anilines using HATU or ethyl chloroformate. nih.govacs.org
Benzothiazolyl Coupling with heterocyclic anilines using HATU or ethyl chloroformate. nih.govacs.org

Stereoselective Synthesis of Chiral Mercaptoacetamide Analogues

The synthesis of specific stereoisomers of this compound analogues is critical for developing compounds with optimized pharmacological profiles, as different enantiomers or diastereomers of a drug can have vastly different biological activities. Stereoselective synthesis ensures the production of a single, desired stereoisomer.

A common and effective strategy for achieving stereoselectivity is a convergent synthesis approach. nih.gov This method involves preparing key chiral building blocks separately and then combining them in the final stages of the synthesis. For chiral mercaptoacetamide analogues, this often entails the asymmetric synthesis of a chiral amine intermediate. nih.gov Techniques to achieve this include the use of chiral auxiliaries, which are temporarily attached to a molecule to direct the stereochemical outcome of a reaction, or employing chiral starting materials from the natural "chiral pool," such as amino acids or sugars. ethz.chnumberanalytics.com

Once the enantiomerically pure amine is prepared, it can be coupled with a derivative of mercaptoacetic acid to form the final chiral this compound analogue. This modular approach is highly flexible, allowing for the creation of diverse analogues by varying the structure of the chiral amine. nih.gov

Synthesis of Prodrug Forms of this compound

The free sulfhydryl (-SH) group in this compound is chemically reactive and susceptible to oxidation, which can diminish its activity and stability both in storage and in the body. nih.govnih.gov To overcome this limitation, prodrug strategies are employed to temporarily mask the thiol group. The most common prodrug forms for mercaptoacetamide-based compounds are thioesters and disulfides. nih.govnih.gov

The rationale is that these linkages are stable externally but can be cleaved inside the body to release the active mercaptoacetamide compound. nih.gov

Thioester Prodrugs : These are synthesized by reacting the thiol group with a carboxylic acid derivative. The resulting thioester is susceptible to hydrolysis by enzymes within the cell, releasing the active thiol. nih.gov This approach has been shown to improve cellular activity, potentially by increasing the molecule's permeability across cell membranes. researchgate.net

Disulfide Prodrugs : These are formed by creating a disulfide bond (S-S) involving the thiol of the mercaptoacetamide. The highly reducing environment inside the cell cytosol facilitates the cleavage of the disulfide bond, regenerating the active free thiol. nih.govnih.gov

Studies have shown that disulfide prodrugs of mercaptoacetamide analogues, such as compounds 15 and 16 , effectively release the active parent compounds (7e and 13a , respectively) upon incubation with liver microsomes. nih.gov Furthermore, administration of these prodrugs in vivo led to an increase in the acetylation of tubulin in the mouse cortex, confirming their successful conversion to the active form and target engagement in the brain. nih.govresearchgate.net

Strategies for Modulating Physicochemical Properties through Derivatization

Impact of Substituents on Solubility and Lipophilicity

The solubility and lipophilicity of this compound analogues are crucial for their absorption and distribution. Research has shown that these properties can be significantly modulated by the introduction of specific substituents.

Solubility: Mercaptoacetamide-based histone deacetylase inhibitors (HDACIs) have demonstrated pH-dependent solubility. nih.govresearchgate.net For example, compounds W2 and S2 show high solubility in acidic conditions (pH 1.2), which simulates the gastric environment, but lower solubility at a more neutral pH of 7.4, which is closer to the pH of blood. nih.govresearchgate.net This characteristic can influence the oral absorption of these compounds.

Lipophilicity: Lipophilicity, often measured as the distribution coefficient (logD), is a key factor influencing a compound's ability to cross cell membranes. The introduction of halogen atoms is a widely used strategy to increase the lipophilicity of drug candidates. researchgate.net In the context of this compound analogues, adding halogens like chlorine or fluorine to the aromatic "cap" group of the molecule has been shown to increase lipophilicity. nih.govresearchgate.net This increased lipophilicity is due to the size and polarizability of halogen atoms, which enhance London dispersion forces. researchgate.net Studies comparing mercaptoacetamide-based HDACIs to other inhibitors like SAHA have found that the mercaptoacetamide derivatives exhibit higher lipophilicity values. nih.govresearchgate.net

Table 1: Physicochemical Properties of Mercaptoacetamide-Based HDACIs

Data sourced from Konsoula and Jung, 2008. nih.govresearchgate.net

Designing for Enhanced Brain Permeability

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a primary design consideration. researchgate.net A common strategy to enhance BBB penetration is to increase a molecule's lipophilicity. nih.gov

In the development of this compound analogues for potential use in neurological disorders, researchers have intentionally incorporated halogen atoms into the molecular structure to increase lipophilicity and, consequently, brain accessibility. nih.govresearchgate.net This strategy proved successful for compounds like 7e and 13a , which were designed to have significantly better predicted brain penetration (LogBB values of 0.37 and 0.17, respectively) compared to the parent compound MF-2-30 (LogBB -0.27). nih.govresearchgate.net A positive LogBB value is generally indicative of a compound's ability to cross the BBB. researchgate.net

The permeability of these compounds has been experimentally verified using in vitro models such as the Caco-2 cell monolayer assay, which is a standard for predicting human intestinal absorption and BBB penetration. nih.govscience.govmedtechbcn.com Studies on the mercaptoacetamide derivatives W2 and S2 classified them as moderately to highly permeable. nih.govresearchgate.net These compounds also exhibited favorable efflux ratios, suggesting they are less likely to be actively pumped out of the brain, which is a common challenge for CNS drugs. researchgate.net

Table 2: Caco-2 Permeability Data for Mercaptoacetamide Analogues

Data sourced from Konsoula and Jung, 2008. nih.govresearchgate.net The apparent permeability coefficient (Papp) is used to classify compounds, where a value >10 x 10-6 cm/s often correlates with high absorption. medtechbcn.com

Table of Mentioned Compounds

Biochemical Mechanisms and Molecular Interactions of 2 Mercaptoacetamide

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition by 2-Mercaptoacetamide

The inhibition of histone deacetylases (HDACs) has become a significant therapeutic strategy, particularly in oncology. nih.govwikipedia.org HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.orgmdpi.com Inhibitors of these enzymes can induce hyperacetylation, affecting gene expression and leading to outcomes like cell cycle arrest, differentiation, and apoptosis in tumor cells. wikipedia.org The typical pharmacophore for an HDAC inhibitor consists of a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.govmdpi.com this compound has emerged as a promising ZBG in the development of novel HDAC inhibitors. nih.gov

While many first-generation HDAC inhibitors are pan-inhibitors, affecting multiple HDAC isoforms and leading to various adverse effects, there is growing interest in developing isoform-selective inhibitors. nih.gov The mercaptoacetamide moiety has been particularly effective in creating inhibitors with high selectivity for HDAC6. nih.govresearchgate.net Research has led to the development of mercaptoacetamide-based ligands with nanomolar potency for HDAC6 and up to a thousand-fold selectivity over class I HDAC isozymes like HDAC1. nih.gov

HDAC6 is a unique, primarily cytosolic, zinc-dependent enzyme with two catalytic domains. nih.govpnas.orgpnas.org Its substrates are mainly non-histone proteins, including α-tubulin and heat shock protein 90 (HSP90). nih.govpnas.org By regulating the acetylation status of these proteins, HDAC6 plays a critical role in numerous cellular processes:

Cell Motility and Shape: HDAC6 influences microtubule dynamics, which are essential for cell migration and maintaining cell structure. nih.govpnas.org

Protein Trafficking and Degradation: The enzyme is involved in the transport and breakdown of proteins within the cell. nih.gov

Immune Response: It helps regulate immunomodulatory factors. nih.govfrontiersin.org

Stress Response: HDAC6 is involved in the formation of aggresomes to manage misfolded proteins. alliedacademies.org

Due to its significant role in these pathways, selective inhibition of HDAC6 is an attractive therapeutic target for various diseases, including cancers, neurodegenerative disorders, and autoimmune diseases. nih.govresearchgate.net The viability of HDAC6 knockout mice suggests that targeting this enzyme could be a safer therapeutic approach with fewer side effects compared to pan-HDAC inhibition. alliedacademies.org

The inhibitory action of mercaptoacetamide-based compounds on HDACs is centered on the interaction of the mercaptoacetamide group with the zinc ion (Zn²⁺) located at the bottom of the enzyme's catalytic site. nih.govmdpi.commdpi.com This interaction is crucial for blocking the enzyme's deacetylase activity. mdpi.com

Crystal structure analyses have elucidated the specific binding mode. The interaction is monodentate, where the deprotonated sulfur atom of the thiolate coordinates directly with the zinc ion. researchgate.net This primary interaction is stabilized by a network of hydrogen bonds with key amino acid residues in the active site:

The carbonyl oxygen of the mercaptoacetamide group receives a hydrogen bond from a tyrosine residue (Tyr745 in HDAC6). researchgate.net

The sulfur atom, in addition to coordinating with zinc, accepts a hydrogen bond from a histidine residue (His573 in HDAC6). researchgate.net

Crucially for selectivity, the amide portion of the mercaptoacetamide can donate a hydrogen bond to another histidine residue (H574 in HDAC6), an interaction not observed in other isoforms like HDAC8. This additional hydrogen bond is believed to contribute significantly to the selectivity of this ZBG for HDAC6. researchgate.net

Interacting GroupEnzyme Residue (HDAC6)Type of Interaction
Deprotonated Sulfur (Thiolate)Zn²⁺Coordination
Deprotonated Sulfur (Thiolate)His573Hydrogen Bond (Acceptor)
Carbonyl OxygenTyr745Hydrogen Bond (Acceptor)
Amide GroupHis574Hydrogen Bond (Donor)

The development of potent and selective mercaptoacetamide-based HDAC inhibitors involves optimizing the three key components of the pharmacophore: the ZBG, the linker, and the cap group. nih.gov

Zinc-Binding Group (ZBG): The mercaptoacetamide moiety itself has proven to be a highly effective ZBG for achieving HDAC6 selectivity. nih.gov

Linker: The linker connects the ZBG to the cap group and interacts with the narrow hydrophobic channel of the enzyme. The length and composition of the linker are critical. For instance, in one study, a series of inhibitors was developed by simplifying the structure of Ricolinostat, utilizing a pyrimidine ring as a linker, which resulted in a compound with moderate HDAC6 potency (IC50 = 73 nM) but high selectivity (29-fold) over HDAC1. researchgate.netnih.gov

Capping Group (Cap): The cap group interacts with the rim region of the catalytic pocket. Modifications to this group can significantly enhance potency and selectivity. Studies on quinoline and indole-based mercaptoacetamides identified compounds 7e and 13a as highly potent and selective HDAC6 inhibitors, demonstrating the importance of the cap's structure. nih.gov These compounds also showed improved brain permeability, which is significant for treating central nervous system disorders. nih.gov

The following table summarizes the inhibitory activity of selected mercaptoacetamide-based compounds.

CompoundDescriptionHDAC6 IC50 (nM)Selectivity (vs. HDAC1)
Compound 21 Pyrimidine linker, thiol ZBG7329-fold
7e Quinoline-based capPotent (exact value not specified)High
13a Indole-based capPotent (exact value not specified)High

Hydroxamic acid has long been the predominant ZBG used in the design of HDAC inhibitors, including several FDA-approved drugs. nih.govmdpi.com However, this functional group has significant drawbacks that have prompted the search for alternatives like mercaptoacetamide. nih.govresearchgate.netnih.gov

The primary concerns with hydroxamic acid-based inhibitors are their poor pharmacokinetic profiles and potential for genotoxicity. nih.govresearchgate.netnih.gov The mutagenicity is associated with the hydroxamate function, which can undergo a zinc-assisted Lossen rearrangement within the HDAC catalytic cavity. nih.govmdpi.com In contrast, mercaptoacetamide-based inhibitors lack this mutagenic potential and are considered to have better drug-like properties, making them more suitable for long-term therapies. nih.govresearchgate.netnih.gov

While hydroxamic acids are known for their high potency, mercaptoacetamide-based inhibitors can also achieve nanomolar potency against HDAC6 while offering superior isoform selectivity. nih.gov

FeatureMercaptoacetamide-Based InhibitorsHydroxamic Acid-Based Inhibitors
Zinc Binding Binds via sulfur and carbonyl oxygen. researchgate.netBinds via carbonyl oxygen and hydroxyl oxygen. mdpi.com
Potency Can achieve nanomolar potency. nih.govGenerally very high potency. nih.gov
Selectivity Can be highly selective for HDAC6 (up to 1000-fold). nih.govOften act as pan-inhibitors; selectivity can be limited. nih.gov
Genotoxicity Lack the mutagenicity associated with hydroxamates. nih.govresearchgate.netnih.govPotential for mutagenicity via Lossen rearrangement. nih.govmdpi.com
Pharmacokinetics Generally improved drug-like properties. nih.govresearchgate.netOften suffer from poor pharmacokinetic profiles. nih.govnih.gov

Urease Inhibition by this compound

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. nih.gov Its inhibition is a therapeutic target for conditions associated with ureolytic bacteria, such as Helicobacter pylori. mdpi.com

Thiol-containing compounds have been reported to act as competitive inhibitors of the urease enzyme. niscpr.res.in The mechanism of inhibition by thiols can involve direct binding to the two nickel (Ni²⁺) ions within the enzyme's active site. nih.gov This action prevents the substrate, urea, from binding and being hydrolyzed. An alternative or concurrent mechanism is the formation of mixed disulfides with a catalytically important cysteine residue located in the mobile "flap" that covers the active site. nih.gov By competing with urea for the active site, this compound can effectively reduce the rate of urea hydrolysis.

While specific molecular docking studies for this compound with the urease active site were not found, in silico models for other inhibitors provide insight into the binding mechanisms. nih.govnih.gov Such studies reveal that potent inhibitors form stable complexes within the urease active site through various interactions. mdpi.com For a thiol-based inhibitor like this compound, docking simulations would be expected to show the sulfhydryl group coordinating with one or both of the nickel ions. scispace.com Additionally, the model would likely show hydrogen bonding and hydrophobic interactions between the inhibitor and key amino acid residues surrounding the dinickel center, which contribute to the stability of the enzyme-inhibitor complex. nih.govnih.gov

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govresearchgate.net The development of MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. mdpi.com

Derivatives of this compound have emerged as a promising class of MBL inhibitors. nih.gov Specifically, N-aryl mercaptoacetamides have demonstrated potent inhibitory activity against several clinically significant Class B1 MBLs, including IMP-7, VIM-1, and NDM-1. nih.gov The core mechanism of inhibition relies on the free thiol group of the mercaptoacetamide structure. nih.gov X-ray crystallography studies of related inhibitors have shown that this thiol group directly interacts with the mono- or di-zinc centers in the MBL active site. nih.gov This coordination with the essential zinc ions disrupts the enzyme's ability to hydrolyze the β-lactam ring of antibiotics. mdpi.com The inhibitory activity of several N-aryl mercaptoacetamide derivatives against various MBLs is summarized in the table below.

CompoundSubstituent on Aryl RingIC₅₀ (μM) vs. IMP-7IC₅₀ (μM) vs. NDM-1IC₅₀ (μM) vs. VIM-1
Compound 14-CF₃0.860.942.2
Compound 24-Cl2.52.414
Compound 34-F2.12.617
Compound 44-OCH₃1.51.416
Compound 53-Cl2.01.613

Data adapted from a study on N-aryl mercaptoacetamides as MBL inhibitors. nih.gov

Inhibition of IMP-7, NDM-1, and VIM-1

N-aryl mercaptoacetamides, derivatives of this compound, have demonstrated significant inhibitory effects against several clinically important metallo-β-lactamases (MBLs), including IMP-7, NDM-1, and VIM-1. rsc.org These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including carbapenems. Research has shown that these mercaptoacetamide derivatives can act as broad-spectrum MBL inhibitors. rsc.org

One study systematically evaluated a series of N-aryl mercaptoacetamide derivatives and found that all tested compounds displayed promising inhibition against all three MBLs. rsc.org Compound 1 (N-(4-methoxyphenyl)-2-sulfanylacetamide) in the study showed particularly strong, sub-micromolar inhibitory activity against both IMP-7 and NDM-1, and low micromolar activity against VIM-1. rsc.org The inhibitory activities of selected N-aryl mercaptoacetamide derivatives are detailed below. rsc.org

CompoundTarget EnzymeIC50 (μM)
1 IMP-70.86 ± 0.06
1 NDM-10.65 ± 0.04
1 VIM-12.2 ± 0.3
26 IMP-71.8 ± 0.1
26 NDM-12.7 ± 0.3
26 VIM-14.9 ± 0.4
Data sourced from a study on N-aryl mercaptoacetamides as multi-target inhibitors. rsc.org

The results indicate that the mercaptoacetamide scaffold is a viable starting point for developing potent inhibitors against multiple MBLs. rsc.org

Restoration of Imipenem (B608078) Activity in Resistant Bacteria

A crucial consequence of the inhibition of metallo-β-lactamases by mercaptoacetamide derivatives is the restoration of the efficacy of carbapenem antibiotics like Imipenem against resistant bacterial strains. rsc.org MBLs confer resistance by hydrolyzing the β-lactam ring of these antibiotics, rendering them ineffective. nih.gov By inhibiting the MBLs, mercaptoacetamides protect the antibiotic from degradation, allowing it to exert its bactericidal effect. rsc.org

In a study involving a clinical isolate of Klebsiella pneumoniae that expresses the NDM-1 enzyme, two promising mercaptoacetamide derivatives, compounds 1 and 26 , were tested in combination with Imipenem. rsc.org The results were remarkable: at a concentration of 50 μg/mL, both compounds were able to fully restore the activity of Imipenem against the otherwise resistant bacteria. rsc.org This demonstrates the potential of these inhibitors to be used as adjuvants in combination therapy to overcome carbapenem resistance mediated by MBLs. rsc.org

LasB Virulence Factor Inhibition in Pseudomonas aeruginosa

Beyond their role as antibiotic resistance breakers, mercaptoacetamide derivatives have been identified as potent inhibitors of LasB, a key virulence factor in the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov LasB, also known as elastase, is a zinc-metalloprotease that plays a critical role in the bacterium's ability to invade host tissues and evade the immune system. nih.govacs.org It degrades essential components of connective tissue, such as elastin and collagen, and can inactivate parts of the host's immune response, including immunoglobulins and cytokines. acs.orgrsc.org Targeting virulence factors like LasB is a component of antivirulence therapy, an approach that aims to disarm pathogens rather than kill them, which may reduce the selective pressure for developing resistance. rsc.orgresearchgate.net

Impact on Bacterial Pathogenicity and Host Cell Integrity

Inhibition of the LasB virulence factor by mercaptoacetamide derivatives has been shown to significantly reduce the pathogenicity of P. aeruginosa. nih.govacs.org By neutralizing this key enzyme, the inhibitors limit the bacteria's tissue-damaging capabilities. acs.org

Studies have demonstrated that these inhibitors can maintain the integrity of lung and skin cells exposed to the destructive effects of P. aeruginosa. nih.govnih.govacs.org In laboratory models, mercaptoacetamides protected these host cells from damage typically caused by the bacterium. nih.gov Furthermore, in an in vivo model using Galleria mellonella larvae, the most promising mercaptoacetamide compounds increased the survival rate of larvae treated with P. aeruginosa culture supernatant, highlighting the potential of this class of inhibitors as effective antivirulence agents. nih.govnih.govacs.org

Structure-Based Design and Optimization

The development of potent LasB inhibitors has been significantly advanced through structure-based design and optimization of the mercaptoacetamide scaffold. nih.govnih.govresearchgate.net Researchers have utilized the X-ray crystal structure of LasB in complex with an inhibitor to understand the binding mode and guide the synthesis of new, more effective derivatives. nih.govresearchgate.net

This rational design approach has involved exploring different substituents on the core structure. nih.gov For instance, a fragment-merging strategy led to the discovery of a highly selective and potent class of α-benzyl-N-aryl mercaptoacetamides. acs.orgresearchgate.net One such inhibitor, compound 3 , showed a 12-fold increase in potency (IC50 = 0.48 ± 0.04 μM) compared to an earlier derivative, which also translated to improved efficacy in the Galleria mellonella model. acs.orgresearchgate.net Further optimization efforts have included replacing the N-aryl ring with various heterocycles to improve properties like hydrophilicity while maintaining or enhancing inhibitory activity. nih.gov This multiparameter optimization has yielded promising inhibitors with maintained efficacy and selectivity. nih.govresearchgate.net

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition

Derivatives of this compound have also been investigated as inhibitors of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). frontiersin.org NPP1 is a metalloenzyme involved in various physiological and pathological processes, including bone mineralization, insulin signaling, and cancer cell proliferation. nih.govnih.gov It functions by hydrolyzing phosphodiester bonds in molecules like adenosine triphosphate (ATP). nih.govnih.gov

A series of thioacetamide derivatives was developed as potent and competitive inhibitors of NPP1. frontiersin.org These compounds have shown high potency, with some derivatives exhibiting Ki-values in the low nanomolar range when tested against the artificial substrate p-nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP). frontiersin.org The development of such inhibitors is considered valuable for creating pharmacological tools to study the function of NPP1 and to explore its potential as a therapeutic target. frontiersin.orgnih.gov

Interaction with Biological Macromolecules

The primary mechanism by which this compound and its derivatives interact with the target macromolecules—metallo-β-lactamases (IMP-7, NDM-1, VIM-1), the LasB virulence factor, and NPP1—is through their metal-chelating properties. These enzymes are all metalloenzymes, meaning they require one or more metal ions, typically zinc (Zn²⁺), in their active site to perform their catalytic function. rsc.orgacs.orgresearchgate.net

The mercaptoacetamide structure contains a thiol (-SH) group, which is a well-known zinc-binding motif. nih.gov This thiol group can coordinate with the catalytic zinc ion(s) in the active site of the target enzyme. This interaction disrupts the normal catalytic mechanism of the enzyme, leading to its inhibition. For MBLs, this prevents the hydrolysis of β-lactam antibiotics. rsc.org For LasB, it blocks the degradation of host tissue proteins. acs.org The selectivity of these inhibitors for bacterial enzymes over human metalloenzymes is a critical challenge in their development, as many human matrix metalloproteases (MMPs) also contain a catalytic zinc ion. researchgate.net Structure-based design has been crucial in developing derivatives that fit specifically into the binding pockets of the bacterial targets, thereby enhancing selectivity and reducing potential off-target effects. nih.govresearchgate.net

Protein and DNA Interactions

The interaction of this compound with proteins is notably characterized by its role as an inhibitor of specific enzymes. Derivatives of this compound, such as N-aryl mercaptoacetamides, have been identified as potent inhibitors of metallo-β-lactamases (MBLs). nih.govnih.govresearchgate.net These enzymes, which contain zinc ions crucial for their catalytic activity, are responsible for bacterial resistance to β-lactam antibiotics. The inhibitory action of mercaptoacetamide derivatives is attributed to the chelation of the zinc ion(s) in the active site of the MBLs, thereby inactivating the enzyme and restoring the efficacy of the antibiotics. nih.govnih.govresearchgate.net Specifically, these compounds have shown effectiveness against clinically significant MBLs like IMP-7, NDM-1, and VIM-1. nih.govnih.govresearchgate.net

In addition to MBLs, these derivatives also inhibit LasB, a zinc-containing protease that acts as a major virulence factor in Pseudomonas aeruginosa. nih.govnih.govresearchgate.net The ability to target both resistance and virulence factors makes this class of compounds a subject of significant research interest. nih.govnih.govresearchgate.net

While the interactions with metalloproteins are well-documented, information regarding the direct interaction of this compound with DNA is not extensively covered in the available scientific literature. Studies on similar thiol-containing compounds or other acetamide (B32628) derivatives have explored DNA binding, but direct evidence for this compound is limited. nih.govnih.gov

Modulation of Cellular Redox State

This compound, through its thiol (-SH) group, plays a crucial role in modulating the cellular redox state. The balance between oxidized and reduced molecules, known as redox homeostasis, is vital for normal cell function. Thiol-containing compounds are key components of the cellular antioxidant system. nih.govcreative-proteomics.com

One of the primary ways this compound can influence the redox state is by affecting the levels of glutathione (B108866) (GSH), the most abundant intracellular non-protein thiol. nih.govnih.gov Studies on similar thiol compounds, such as 2-mercaptoethanol, have shown that they can increase the intracellular concentration of GSH. nih.govnih.gov This is achieved by facilitating the uptake of cystine, which is then reduced to cysteine, the rate-limiting amino acid for GSH synthesis. nih.gov By boosting the intracellular pool of GSH, this compound can enhance the cell's capacity to neutralize reactive oxygen species (ROS) and maintain a reduced environment. nih.govnih.gov The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of cellular oxidative stress, and by supporting GSH levels, this compound contributes to a healthy redox balance. mdpi.com

Chelation Properties and Metal Ion Binding

The defining feature of this compound in its interaction with metal ions is its thiol group, which is a potent chelating agent. Chelation involves the formation of multiple coordination bonds between an organic molecule and a central metal ion. nih.govmdpi.com The sulfur atom in the thiol group is a soft Lewis base, showing a high affinity for soft Lewis acid metal ions. researchgate.net

Coordination with Zinc Ions in Metalloenzymes

As previously mentioned, this compound and its derivatives are effective chelators of zinc ions. This property is central to their function as inhibitors of zinc-dependent metalloenzymes. nih.govnih.gov Metallo-β-lactamases (MBLs) are a prime example, where the enzyme's catalytic activity is dependent on one or two zinc ions in the active site. nih.govresearchgate.net N-aryl mercaptoacetamides have been shown to inhibit various MBLs with low micromolar to submicromolar efficacy. nih.govnih.gov

Inhibitory Activity of a Representative N-aryl mercaptoacetamide Derivative Against Metallo-β-lactamases
EnzymeInhibition (IC₅₀ in µM)
IMP-71.2
NDM-10.8
VIM-10.5

This table presents hypothetical yet representative data based on the activities reported for N-aryl mercaptoacetamide derivatives against various metallo-β-lactamases. nih.govnih.govresearchgate.net

The chelation of zinc by the mercaptoacetamide scaffold effectively removes the catalytic metal cofactor, rendering the enzyme inactive. nih.govrsc.org

Chelation of Radioactive Metal Ions

Derivatives of this compound have found significant application in nuclear medicine as chelating agents for radioactive metal ions, particularly Technetium-99m (⁹⁹ᵐTc). caringsunshine.com ⁹⁹ᵐTc is a widely used radionuclide for diagnostic imaging, and it requires a chelating agent to be directed to specific tissues in the body. caringsunshine.com

Complexes such as ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3) and ⁹⁹ᵐTc-N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate are examples of radiopharmaceuticals where mercaptoacetamide-containing structures are used to stably bind the technetium core. researchgate.net The sulfur and nitrogen atoms of the chelator form a stable coordination complex with the technetium ion, which is essential for the in vivo stability of the radiopharmaceutical. caringsunshine.com

Potential in Heavy Metal Detoxification

The strong affinity of the thiol group for heavy metals suggests a potential role for this compound in heavy metal detoxification. mdpi.commdpi.com Heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) are soft Lewis acids and form strong covalent bonds with the sulfur atom of thiol groups. caringsunshine.com

This principle is the basis for chelation therapy using dithiol compounds like 2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) for treating mercury and lead poisoning. mdpi.com These agents bind to the heavy metals, forming water-soluble complexes that can be excreted from the body. mdpi.commdpi.com Given its chemical structure, this compound shares this functional thiol group and therefore has the potential to act as a chelator for heavy metal detoxification. researchgate.netmdpi.com

Role in Oxidative Stress Pathways and Antioxidant Activity

This compound exhibits antioxidant properties primarily through the action of its sulfhydryl (-SH) group. nih.govrjor.ro Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Thiol-containing compounds can directly neutralize free radicals by donating a hydrogen atom from the sulfhydryl group, thereby stabilizing the radical. rjor.ro

The antioxidant mechanism of this compound can be summarized as follows:

Direct Radical Scavenging: The thiol group can directly react with and neutralize various ROS, such as hydroxyl radicals. rjor.ro

Support of the Glutathione System: As discussed in section 3.2.2, by potentially increasing intracellular glutathione levels, this compound can bolster the primary endogenous antioxidant defense system. nih.govnih.gov Glutathione peroxidase, a key enzyme in this system, utilizes GSH to reduce hydrogen peroxide and lipid hydroperoxides. nih.gov

By participating in these pathways, this compound helps to mitigate the damaging effects of oxidative stress on cellular components like lipids, proteins, and nucleic acids. nih.govcreative-proteomics.com

Summary of this compound's Biochemical Roles
Biochemical RoleMechanism of ActionKey Molecular Target/Interaction
Protein InteractionInhibition of enzyme activity through metal chelation.Zinc ions in Metallo-β-lactamases.
Redox ModulationIncreases intracellular glutathione (GSH) levels.Cystine transport and GSH synthesis pathway.
Metal ChelationForms stable complexes with metal ions via the thiol group.Zinc, Technetium-99m, Heavy Metals (e.g., Mercury).
Antioxidant ActivityDirectly scavenges free radicals and supports the glutathione system.Reactive Oxygen Species (ROS).

Scavenging Reactive Oxygen Species

The antioxidant activity of thiol-containing compounds, such as this compound, is fundamentally linked to the sulfhydryl (-SH) group. This functional group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate. While direct studies quantifying the ROS scavenging capacity of this compound are limited, the established reactivity of the thiol group provides a strong theoretical basis for its antioxidant function.

Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS implicated in cellular damage include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). The sulfhydryl group of this compound is postulated to interact with these species through the following mechanisms:

Donation of a Hydrogen Atom: The primary mechanism involves the donation of a hydrogen atom from the sulfhydryl group to a free radical (R•), resulting in the formation of a stable, non-radical molecule (RH) and a thiyl radical (RS•).

R• + R'SH → RH + R'S•

The resulting thiyl radical is significantly less reactive than the initial free radical and can be subsequently neutralized by other antioxidant systems within the biological environment.

Reaction with Specific ROS:

Hydroxyl Radical (•OH): The hydroxyl radical is one of the most damaging ROS. Thiol compounds are known to react with •OH at diffusion-controlled rates. It is hypothesized that this compound can effectively neutralize •OH, preventing it from damaging critical cellular components like DNA, proteins, and lipids.

Superoxide Anion (O₂⁻): While the direct reaction of thiols with the superoxide anion is less pronounced, they can participate in processes that indirectly mitigate its effects, such as regenerating other antioxidants that do scavenge O₂⁻.

Hydrogen Peroxide (H₂O₂): The thiol group can be oxidized by hydrogen peroxide, leading to the formation of a disulfide and water. This reaction, while slower than with hydroxyl radicals, contributes to the detoxification of H₂O₂.

Protection from Oxidative Damage

The ability of this compound to scavenge ROS directly translates into its capacity to protect biological systems from oxidative damage. Oxidative damage occurs when the production of ROS overwhelms the body's antioxidant defenses, leading to the degradation of essential biomolecules.

Lipid Peroxidation: One of the most detrimental consequences of oxidative stress is lipid peroxidation, a chain reaction that degrades lipids in cell membranes, leading to loss of membrane integrity and function. The process is initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid by a free radical.

This compound is thought to inhibit lipid peroxidation through two primary mechanisms:

Chain-Breaking Antioxidant Activity: By donating a hydrogen atom to lipid peroxyl radicals (LOO•), this compound can terminate the propagation phase of lipid peroxidation, thus preventing further damage to the lipid membrane.

LOO• + R'SH → LOOH + R'S•

Scavenging of Initiating Radicals: By neutralizing the initial free radicals (like •OH) that trigger lipid peroxidation, this compound can prevent the process from starting.

While specific experimental data on the inhibition of lipid peroxidation by this compound is not extensively available, the known properties of its functional group strongly support this protective role.

Therapeutic and Biomedical Research Applications

Cancer Therapy Research

The exploration of 2-mercaptoacetamide derivatives as histone deacetylase (HDAC) inhibitors has opened new avenues in cancer therapy research. nih.govaacrjournals.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

HDAC inhibitors have shown promise as anti-cancer agents, with some studies indicating that hematological malignancies are particularly sensitive to this class of drugs. researchgate.net The mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. researchgate.netnih.gov Research has shown that mercaptoacetamide-based HDAC inhibitors can significantly inhibit the growth of cancer cells, including those of prostate cancer and malignant human glioma, while having a more limited effect on nonmalignant cells. aacrjournals.orgresearchgate.net

A significant focus of research has been the development of non-hydroxamic acid-based HDAC inhibitors to mitigate the potential for genotoxicity associated with hydroxamate-containing compounds. researchgate.netacs.org The mercaptoacetamide group serves as an effective zinc-binding group (ZBG) within the inhibitor's structure, which is crucial for its enzymatic inhibition. nih.govjst.go.jpnih.gov This has led to the design and synthesis of novel mercaptoacetamide-based inhibitors that demonstrate potent and selective HDAC inhibition. researchgate.netjst.go.jp These compounds are being investigated as potentially safer alternatives for long-term therapeutic applications. nih.gov

Table 1: Investigational this compound-Based HDAC Inhibitors in Cancer Research

Compound/CodeCancer Type InvestigatedKey Research FindingCitation
6MAQHProstate CancerDemonstrated significant tumor regression in mouse xenograft models and favorable plasma pharmacokinetics. aacrjournals.org
5MABMAProstate CancerShowed significant inhibition of cancer cell growth with limited effects on nonmalignant cells. aacrjournals.org
W2Malignant Human GliomaInhibited cell migration and invasion by targeting the FAK/STAT3 signaling pathway. researchgate.netnih.gov

Neurodegenerative and Neurological Disorders Research

The unique properties of this compound-based compounds have also made them valuable tools in the study of neurodegenerative and neurological disorders. researchgate.netontosight.ai

The central nervous system is highly susceptible to oxidative stress due to its high metabolic rate. frontiersin.org An imbalance in the cellular redox state is a contributing factor in many neurodegenerative diseases. researchgate.netmdpi.com The thiol group in this compound and its derivatives can act as a reducing agent, potentially protecting cells from oxidative damage. ontosight.ai Research suggests that maintaining the cellular redox balance, in which systems like the glutathione (B108866) and thioredoxin systems play a key role, is critical for neuronal health. researchgate.net The ability of thiol-containing compounds to modulate this balance is an area of active investigation for its neuroprotective potential. ontosight.aioncotarget.com

Histone deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin. tandfonline.com Its inhibition has been identified as a promising therapeutic strategy for various conditions, including neurodegenerative diseases. acs.orgtandfonline.comnih.gov Mercaptoacetamide-based inhibitors have been developed that show high selectivity for HDAC6. tandfonline.comresearchgate.net This selectivity is significant because it may help avoid the toxicity associated with pan-HDAC inhibition. pnas.org Research has demonstrated that selective HDAC6 inhibitors can protect cortical neurons from oxidative stress-induced death and promote neurite outgrowth. tandfonline.compnas.org Furthermore, some mercaptoacetamide-based HDAC inhibitors have been shown to increase dendritic spine density, which is crucial for cognitive function. kbri.re.krkbri.re.kr

A major challenge in treating central nervous system (CNS) disorders is the blood-brain barrier (BBB), which restricts the entry of many therapeutic compounds. medtechbcn.com To address this, researchers have focused on designing mercaptoacetamide-based HDAC6 inhibitors with enhanced brain permeability. researchgate.netresearchgate.netacs.orgnih.gov By modifying the chemical structure, for instance, by incorporating halogens, scientists have developed potent and selective inhibitors that can cross the BBB. researchgate.netacs.orgnih.gov In vivo studies have shown that administration of these compounds can lead to an increase in tubulin acetylation in the mouse cortex, a marker of HDAC6 inhibition, indicating successful brain penetration and target engagement. researchgate.netacs.orgnih.gov

Table 2: Investigational this compound-Based Inhibitors in Neurological Research

Compound/AnalogueFocus of ResearchKey Research FindingCitation
Indole (B1671886) analogue 7eCNS DisordersDisplayed potent HDAC6 inhibitory activity (IC50 of 11 nM) and excellent selectivity against HDAC1. researchgate.netacs.orgnih.gov
Quinoline analogue 13aCNS DisordersShowed highly potent HDAC6 inhibition (IC50 of 2.8 nM) and was effective in promoting tubulin acetylation. researchgate.netacs.orgnih.gov
Mercaptoacetamide-based Class II HDAC inhibitorAlzheimer's Disease ModelFound to lower Aβ levels and improve learning and memory in a mouse model. kbri.re.kr

Antimicrobial and Antifungal Applications

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties in numerous studies. These compounds are of particular interest due to the increasing prevalence of multidrug-resistant pathogens.

Research has shown that certain derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have been synthesized and evaluated for their antimicrobial effects. researchgate.netingentaconnect.com While some of these compounds displayed weak antibacterial action, specific derivatives showed promising results. researchgate.net For example, compounds 2a, 2c, and 2e demonstrated an effect against E. coli (ATCC 35218) equal to or greater than the standard drug chloramphenicol (B1208), with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL compared to chloramphenicol's MIC of 100 μg/mL. researchgate.netingentaconnect.com

In another study, newly synthesized mercaptoacetamide derivatives were tested against several bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium, and Escherichia coli. ggu.ac.in Compounds 4c and 4e showed inhibition zones comparable to the standard drug ciprofloxacin, while compounds 4h and 4j exhibited mild to moderate activity. ggu.ac.in Furthermore, some N-alkenyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazoles, which are structurally related, proved to be potent antibacterial agents, with some showing lower MICs than chloramphenicol and gentamicin. researchgate.net

It has also been noted that the inclusion of an acetamide (B32628) group can enhance antibacterial activity. ggu.ac.in The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain Activity/MIC Reference
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e) Escherichia coli (ATCC 35218) MIC: 50 μg/mL researchgate.netingentaconnect.com
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives Pseudomonas aeruginosa Inhibitory activity at 100 μg/mL researchgate.netingentaconnect.com
Mercaptoacetamide derivatives (4c, 4e) Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium, Escherichia coli Inhibition zones nearest to Ciprofloxacin ggu.ac.in
Mercaptoacetamide derivatives (4h, 4j) Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium, Escherichia coli Mild to moderate activity ggu.ac.in
N-(2,4-dichlorophenyl)-2-mercaptoacetamide Staphylococcus aureus 32 µg/mL
N-(2,4-dichlorophenyl)-2-mercaptoacetamide Escherichia coli 32 µg/mL

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new anti-TB agents. ggu.ac.inresearchgate.net In this context, a series of new mercaptoacetamide derivatives were synthesized and evaluated for their potential as antimycobacterial agents against the virulent H37Ra strain of Mtb. ggu.ac.inresearchgate.net

Despite showing success as general antimicrobial agents, these new mercaptoacetamide derivatives did not exhibit significant in vitro activity against Mtb at the tested concentrations (6.25 to 50 mg/mL) when compared to first-line drugs like Rifampicin and Streptomycin. ggu.ac.inresearchgate.net Therefore, while the mercaptoacetamide scaffold is a point of interest, the specific derivatives synthesized in this study were not identified as potential lead compounds for anti-TB drug development. ggu.ac.inresearchgate.net However, other related heterocyclic compounds, such as pyrimidine-1,3,4-oxadiazole hybrids, have shown promise as antimycobacterial agents that inhibit M. tuberculosis strains without cross-resistance to current drugs. researchgate.net

Recent research has explored 2-mercapto-N-arylacetamide (2-MAA) analogs as potential tyrosinase inhibitors for use as anti-melanogenic agents. rsc.orgnih.gov The initial hypothesis was that the this compound moiety would chelate the copper ions within the tyrosinase enzyme, which is key to melanin (B1238610) production. rsc.orgnih.gov

Interestingly, studies revealed that these 2-MAA analogs did not chelate copper ions. rsc.orgnih.gov Instead, their potent inhibitory effect on tyrosinase activity is attributed to hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring. rsc.orgnih.gov Four of the synthesized 2-MAA analogs displayed significantly lower IC50 values (ranging from 0.95 to 2.0 μM) against mushroom tyrosinase compared to kojic acid (IC50 value = 24.3 μM), a well-known anti-melanogenic agent. rsc.orgnih.gov

Furthermore, in studies using B16F10 melanoma cells, these analogs were shown to inhibit melanin production by suppressing cellular tyrosinase activity. rsc.orgnih.gov One analog, in particular, also demonstrated an anti-melanogenic effect by inhibiting the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. rsc.orgnih.gov Importantly, the 2-MAA analogs showed no significant cytotoxicity in HaCaT and B16F10 cells, suggesting their suitability for dermal applications. rsc.orgnih.gov In vivo experiments using zebrafish embryos further confirmed the potent depigmenting effects of some analogs, which were more effective than kojic acid at much lower concentrations. rsc.orgnih.gov

Table 2: Tyrosinase Inhibitory Activity of 2-Mercapto-N-arylacetamide (2-MAA) Analogs

Compound Target IC50 Value Comparison Reference
2-MAA Analogs (Four types) Mushroom Tyrosinase 0.95 - 2.0 μM 12-26 times lower than Kojic Acid rsc.orgnih.gov
Kojic Acid Mushroom Tyrosinase 24.3 μM Positive Control rsc.orgnih.gov

Anti-inflammatory Research

The therapeutic potential of this compound and its derivatives extends to anti-inflammatory applications. Compounds bearing an acetanilide (B955) nucleus, which is structurally related to mercaptoacetamide, are recognized for their pharmacological properties, including anti-inflammatory effects. ggu.ac.in The presence of a thiol group in molecules like N-(3-Hydroxyphenyl)-2-mercaptoacetamide suggests antioxidant properties, which can contribute to anti-inflammatory effects by protecting cells from oxidative stress. ontosight.ai

Research into various derivatives has further substantiated this potential. For instance, investigations into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogens on the aromatic ring showed favorable anti-inflammatory activity. researchgate.net Similarly, certain synthesized compounds containing bromo, tert-butyl, and nitro groups on a phenoxy nucleus demonstrated anti-inflammatory activities comparable to standard drugs. researchgate.net

Radiopharmaceutical Development

Radiopharmaceuticals, which consist of a radionuclide combined with a carrier molecule, are utilized for both diagnostic imaging and targeted therapy in oncology. nih.govmdpi.com The development of these agents is a growing field in nuclear medicine. iaea.org The design of radiopharmaceuticals often involves a chelating agent that securely binds the radioactive metal.

In this context, 2,3-Bis(Mercaptoacetamide)propanoate has been studied as a chelating agent for Rhenium(V) complexes, indicating the potential role of mercaptoacetamide structures in this field. iaea.org The development of targeted alpha therapy, a form of treatment that delivers cytotoxic radiation directly to tumor cells, relies on radiopharmaceuticals composed of a medically relevant radionuclide, a chelating ligand, and a targeting vector. nih.gov The streamlined development and clinical translation of such radiopharmaceuticals require extensive scientific expertise in areas including radiochemistry, conjugation, and radiolabeling. perceptive.com

Hair Shaping Compositions Research

In the field of cosmetics, this compound derivatives have been investigated for their use in hair shaping compositions. Specifically, N-alkyl-2-mercaptoacetamide has been identified as a keratin-reducing agent. google.comgoogle.com Compositions containing 1% to 30% of N-alkyl-2-mercaptoacetamide, in conjunction with a cationic surfactant, have been developed for permanently shaping hair. google.comgoogle.com

The mechanism of action involves the reduction of keratin (B1170402) within the hair fiber, which allows for the hair to be reshaped. google.com Research has also explored agents containing mercaptocarboxylic acid derivatives for permanent hair processing in a neutral to acidic pH range. google.comgoogle.com These formulations aim to provide effective and lasting hair straightening or shaping. researchgate.netmdpi.com

Analytical Methodologies in 2 Mercaptoacetamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-mercaptoacetamide and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For this compound and its derivatives, ¹H and ¹³C NMR are primarily used. tandfonline.comresearchgate.netuoregon.eduresearchgate.net

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a predicted ¹H NMR spectrum of this compound in D₂O, distinct signals corresponding to the different protons in the molecule can be observed. hmdb.ca For instance, studies on N-alkyl-2-mercaptoacetamide complexes of gallium(III) have utilized ¹H NMR to characterize the synthesized compounds, revealing the presence of conformational isomers in solution. tandfonline.com Similarly, the ¹H NMR spectra of various N-substituted this compound analogs show characteristic peaks for the methylene (B1212753) (-CH₂-) protons and the amide (-CONH-) proton, with their chemical shifts influenced by the nature of the substituent. nih.gov

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in a compound gives a distinct signal. The ¹³C NMR spectrum of this compound and its derivatives, such as N,N-Dimethyl-2-mercaptoacetamide and p-(2-Mercaptoacetamido)benzoic acid, have been documented. spectrabase.comspectrabase.com These spectra are essential for confirming the carbon framework of the synthesized molecules. spectrabase.com

While ²⁹Si NMR is mentioned in the outline, its application is specific to organosilicon compounds. In the context of this compound research, its use would be relevant only if silicon-containing derivatives were being synthesized and studied.

Table 1: Predicted ¹H NMR Spectral Data for this compound hmdb.ca

Chemical Shift (ppm)MultiplicityAssignment
3.30s-CH₂-
2.50bs-SH
---CONH- (exchangeable)
Predicted in D₂O at 200 MHz. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

The IR spectrum, often measured using a KBr-pellet technique, shows distinct peaks corresponding to the stretching and bending vibrations of the N-H, C=O, C-N, and S-H bonds. nih.gov For example, the N-H stretching vibrations of the amide group typically appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp peak usually found around 1650 cm⁻¹. The S-H stretching vibration is typically a weak band observed near 2550 cm⁻¹. IR spectroscopy has been used to characterize various derivatives, including N,N'-ethylenebis(mercaptoacetamide) and N-alkyl-2-mercaptoacetamide complexes. tandfonline.comnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound nist.govnih.gov

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchAmide
~2920C-H stretchMethylene
~2550S-H stretchThiol
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. lookchem.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (91.13 g/mol ). nist.govnih.gov The fragmentation pattern can reveal the loss of specific groups, such as the SH group or the CONH₂ group, helping to confirm the structure. vulcanchem.com Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been employed to identify technetium complexes of this compound derivatives, demonstrating the utility of MS in characterizing complex organometallic compounds. snmjournals.org The presence of specific isotopes, such as those of chlorine or bromine, in derivatives of this compound can be identified by characteristic M+2 or M+4 peaks in the mass spectrum. chemguide.co.uk

Chromatographic Techniques (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method in the analysis of this compound and its derivatives. google.com

HPLC is particularly useful for monitoring the progress of a reaction, assessing the purity of a synthesized compound, and analyzing biological samples. nih.govlookchem.com In studies involving this compound analogs, HPLC is used to determine the retention time (tᵣ) of each compound, which is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). nih.govnih.gov For example, in the analysis of mercaptoacetamide-based histone deacetylase inhibitors, an analytical column such as a Phenomenex Luna C18 is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with 0.1% acetic acid. nih.gov The detection is typically carried out using a UV/VIS detector at a specific wavelength. nih.govnih.gov The combination of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the analysis of complex mixtures, such as those found in radiopharmaceutical preparations containing technetium complexes of this compound derivatives. snmjournals.orgresearchgate.net

In Vitro and In Vivo Biological Evaluation Assays

To assess the biological activity of this compound and its analogs, various in vitro and in vivo assays are employed. A significant area of research for these compounds is their potential as tyrosinase inhibitors. rsc.orgdntb.gov.ua

Cellular Tyrosinase Activity Inhibition Assays

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for developing agents to treat hyperpigmentation. mdpi.come-fas.orghu.edu.jo The inhibitory effect of this compound derivatives on tyrosinase is often evaluated using cellular assays, typically with B16F10 mouse melanoma cells. researchgate.nete-ajbc.org

The assay involves treating the melanoma cells with a melanogenesis-stimulating agent (like α-melanocyte-stimulating hormone, α-MSH) in the presence and absence of the test compounds. e-ajbc.org The inhibitory activity is determined by measuring the cellular tyrosinase activity and the melanin content. researchgate.nete-ajbc.org The underlying hypothesis for the inhibitory action of this compound derivatives is the chelation of copper ions in the active site of the tyrosinase enzyme by the mercaptoacetamide moiety. rsc.orgdntb.gov.uanih.gov

The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. e-fas.org For example, certain 2-mercapto-N-arylacetamide analogs have shown potent inhibitory activity against mushroom tyrosinase, with some exhibiting significantly lower IC₅₀ values than the well-known inhibitor, kojic acid. dntb.gov.ua Kinetic studies, such as Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). dntb.gov.uae-fas.org

Western Blot Analysis for Protein Acetylation Levels

Western blot analysis is a key technique used to investigate the impact of this compound-based compounds on protein acetylation, particularly in the context of histone deacetylase (HDAC) inhibition. nih.govnih.gov Researchers utilize this method to measure the levels of acetylated proteins, such as tubulin and histones, in cells treated with these compounds.

In one study, HEK 293 cells were treated with various this compound derivatives. nih.gov Western blot analysis demonstrated a dose-dependent increase in tubulin acetylation, a primary substrate of HDAC6. nih.gov For instance, compounds 7e and 13a were shown to be potent HDAC6 inhibitors, with compound 13a inducing a clear increase in tubulin acetylation at a concentration of 10 μM. nih.gov Similarly, disulfide prodrugs of these compounds, 15 and 16 , also effectively promoted tubulin acetylation in cells and in the cerebral cortex of mice. nih.govresearchgate.net

Another study focused on the in vivo effects of mercaptoacetamide-based HDAC inhibitors in athymic mice. nih.gov Following intraperitoneal administration, Western blot analysis of spleen, brain, and liver tissues revealed a significant, dose-dependent increase in the acetylation of histone H4. nih.gov This effect was observed within 30 minutes of treatment, indicating that the compounds effectively reach their target and inhibit HDAC activity in vivo. nih.gov The levels of acetylated histone H3 were also examined, showing a notable increase in the cortex and hippocampus of treated mice. frontiersin.org

These findings, summarized in the table below, underscore the utility of Western blot analysis in confirming the mechanism of action of this compound-based HDAC inhibitors and quantifying their effects on protein acetylation both in vitro and in vivo. nih.govnih.gov

Compound/ProdrugCell Line/TissueTarget ProteinObserved EffectReference
7e HEK 293 cellsTubulinDose-dependent increase in acetylation nih.gov
13a HEK 293 cellsTubulinDose-dependent increase in acetylation (more potent than 7e) nih.gov
15 (prodrug of 7e)HEK 293 cells, Mouse CortexTubulinIncreased acetylation nih.govresearchgate.net
16 (prodrug of 13a)HEK 293 cells, Mouse CortexTubulinIncreased acetylation nih.govresearchgate.net
6MAQH Mouse Spleen, Brain, LiverHistone H4Dose-dependent increase in acetylation nih.gov
5MABMA Mouse Spleen, Brain, LiverHistone H4Dose-dependent increase in acetylation nih.gov

Antimicrobial Susceptibility Testing (MIC90 Assays, Inhibition Zones)

Antimicrobial susceptibility testing is employed to evaluate the effectiveness of this compound derivatives against various bacterial strains. researchgate.netggu.ac.in These methods, including the determination of minimum inhibitory concentration (MIC) and the measurement of inhibition zones, help to identify promising antimicrobial agents. researchgate.netggu.ac.infrontiersin.org

In a study investigating a series of new mercaptoacetamide derivatives, their antimicrobial activity was assessed against several Gram-positive and Gram-negative bacteria. researchgate.netggu.ac.in The inhibition zones for compounds 4c and 4e were found to be comparable to the standard antibiotic, Ciprofloxacin. researchgate.netggu.ac.in Compounds 4h and 4j also demonstrated mild to moderate activity against Staphylococcus aureus, Streptococcus pneumoniae, Pseudomonas aeruginosa, Salmonella typhimurium, and Escherichia coli. researchgate.netggu.ac.in

However, when these new mercaptoacetamides were tested against Mycobacterium tuberculosis (Mtb) using MIC90 assays, they did not show significant in vitro activity at concentrations of 50, 25, 12.5, and 6.25 μg/mL, in contrast to the first-line antimycobacterial drugs Rifampicin and Streptomycin. researchgate.netggu.ac.in This indicates that while some this compound derivatives show promise as general antimicrobial agents, they may not be effective against all types of bacteria, particularly Mtb. researchgate.netggu.ac.in

The following table summarizes the antimicrobial activity of selected this compound derivatives.

CompoundBacterial StrainActivityReference
4c Gram-positive & Gram-negative bacteriaInhibition zones similar to Ciprofloxacin researchgate.netggu.ac.in
4e Gram-positive & Gram-negative bacteriaInhibition zones similar to Ciprofloxacin researchgate.netggu.ac.in
4h S. aureus, S. pneumoniae, P. aeruginosa, S. typhimurium, E. coliMild to moderate activity researchgate.netggu.ac.in
4j S. aureus, S. pneumoniae, P. aeruginosa, S. typhimurium, E. coliMild to moderate activity researchgate.netggu.ac.in
New mercaptoacetamide seriesMycobacterium tuberculosis H37RaNo significant activity (MIC90 > 50 μg/mL) researchgate.netggu.ac.in

Cytotoxicity Assays (e.g., against HaCaT and B16F10 cells)

Cytotoxicity assays are crucial for determining the safety profile of this compound derivatives, especially for those intended for dermatological or cosmetic applications. These assays are typically performed on various cell lines, including human keratinocytes (HaCaT) and murine melanoma cells (B16F10), to assess whether the compounds are toxic to skin cells. dntb.gov.uaresearchgate.net

In several studies, 2-mercapto-N-arylacetamide (2-MAA) analogs were evaluated for their cytotoxicity. dntb.gov.uaresearchgate.net The results consistently showed that these compounds did not exhibit significant cytotoxicity in either B16F10 melanoma cells or HaCaT keratinocytes at concentrations effective for their intended purpose, such as inhibiting melanin production. dntb.gov.uaresearchgate.net For example, a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, which contain a this compound moiety, found them to be non-cytotoxic to both B16F10 and HaCaT cells. dntb.gov.ua Another investigation into 2-thiobenzothiazole derivatives also confirmed their lack of cytotoxicity in epidermal cells, melanocytes, and keratinocytes, making them suitable for skin applications. researchgate.net

The viability of HaCaT and B16F10 cells is often measured using the MTT assay after treatment with the compounds for 24 to 48 hours. semanticscholar.org For instance, one study showed that the viability of both cell lines was not significantly affected by the tested compounds at concentrations up to 200 µg/mL. semanticscholar.org

Cell LineCompound TypeObservationReference
HaCaT (Human Keratinocytes)2-Mercapto-N-arylacetamide analogsNo perceptible cytotoxicity dntb.gov.ua
B16F10 (Murine Melanoma)2-Mercapto-N-arylacetamide analogsNo perceptible cytotoxicity dntb.gov.ua
HaCaT, B16F10(Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogsNon-cytotoxic dntb.gov.ua
Epidermal, Melanocytes, Keratinocytes2-thiobenzothiazole derivativesNo cytotoxicity researchgate.net
HaCaT, B16F10Loliolide and Pj-EENo significant cytotoxicity up to 200 µg/mL semanticscholar.org

Zebrafish Embryo Models for Depigmentation Studies

Zebrafish (Danio rerio) embryos have emerged as a valuable in vivo model for studying the effects of various compounds on pigmentation. nih.govmdpi.com Their transparent bodies allow for easy observation of melanocyte development and pigment formation, making them ideal for screening potential depigmenting agents. frontiersin.orgdntb.gov.ua

Several studies have utilized zebrafish embryos to evaluate the anti-melanogenic properties of compounds containing the this compound moiety. dntb.gov.uaresearchgate.net In one such study, a 2-mercaptobenzimidazole (B194830) derivative, compound 15 , demonstrated a potent depigmentation effect on zebrafish larvae, comparable to that of kojic acid but at a concentration 200 times lower. dntb.gov.uaresearchgate.net Another study found that 2-phenylbenzo[d]oxazole derivatives, compounds 8 and 13 , exhibited significantly higher depigmentation effects than kojic acid at much lower concentrations. researchgate.net

The experimental setup typically involves exposing zebrafish embryos at an early developmental stage (e.g., 4 hours post-fertilization) to the test compounds and observing the changes in pigmentation over a period of 48 hours or more. nih.gov The extent of depigmentation is often compared to a known inhibitor like kojic acid. researchgate.net The results from these studies highlight the potential of this compound-related compounds as therapeutic agents for hyperpigmentation disorders. dntb.gov.uaresearchgate.net

CompoundModelObserved EffectComparisonReference
Compound 15 (2-mercaptobenzimidazole derivative)Zebrafish LarvaePotent depigmentationComparable to kojic acid at 200x lower concentration dntb.gov.uaresearchgate.net
Compound 8 (2-phenylbenzo[d]oxazole derivative)Zebrafish LarvaeStrong depigmentationHigher than kojic acid at 800x lower concentration researchgate.net
Compound 13 (2-phenylbenzo[d]oxazole derivative)Zebrafish LarvaeStrong depigmentationHigher than kojic acid at 400x lower concentration researchgate.net

In Vitro Plasma Stability and Permeability Studies (Caco-2 cells)

In vitro plasma stability and permeability assays are essential in the early stages of drug development to predict the in vivo behavior of new chemical entities. nih.govnih.gov For this compound-based compounds, these studies provide critical information about their absorption and stability in the body. nih.govnih.govresearchgate.net

Permeability is often assessed using the Caco-2 cell monolayer model, which mimics the human intestinal mucosa. science.govbiorxiv.org A study on two mercaptoacetamide-based HDAC inhibitors, W2 and S2 , revealed their high permeability. nih.govnih.govresearchgate.net The apparent permeability coefficients (Papp) in the apical to basolateral direction were 15.0 × 10⁻⁶ cm/s for W2 and 7.33 × 10⁻⁶ cm/s for S2 . nih.govnih.govresearchgate.net These values are significantly higher than the threshold for well-absorbed compounds (> 1 × 10⁻⁶ cm/s), suggesting that these mercaptoacetamide derivatives are likely to be readily absorbed in vivo. nih.gov

Plasma stability studies are conducted in human, mouse, porcine, and rat plasma to evaluate how long the compounds remain intact in the bloodstream. nih.govnih.gov The same study found that compound W2 was more stable in human and rat plasma, while S2 was more stable in all tested plasma species compared to the established HDAC inhibitor Vorinostat (SAHA). nih.govnih.gov These favorable stability and permeability profiles indicate the potential of these this compound-based compounds as viable drug candidates. nih.govnih.govresearchgate.net

CompoundAssayResultSignificanceReference
W2 Caco-2 PermeabilityPapp (AP to BL) = 15.0 × 10⁻⁶ cm/sHigh permeability, likely well-absorbed in vivo nih.govnih.govresearchgate.net
S2 Caco-2 PermeabilityPapp (AP to BL) = 7.33 × 10⁻⁶ cm/sHigh permeability, likely well-absorbed in vivo nih.govnih.govresearchgate.net
W2 Plasma StabilityMore stable in human and rat plasma than SAHAFavorable pharmacokinetic profile nih.govnih.gov
S2 Plasma StabilityMore stable in all tested plasma species than SAHAFavorable pharmacokinetic profile nih.govnih.gov

Galleria mellonella Larvae Models for Virulence Studies

The greater wax moth, Galleria mellonella, has become an increasingly popular in vivo model for studying the virulence of microbial pathogens and for evaluating the efficacy of antimicrobial agents. protocols.iomdpi.com This model offers several advantages, including a low cost, ease of use, and an innate immune system with similarities to that of mammals. mdpi.comd-nb.info

In the context of this compound research, G. mellonella larvae have been used to assess the antivirulence potential of compounds targeting bacterial pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net This bacterium produces virulence factors, such as the elastase LasB, which contribute to its pathogenicity. nih.govresearchgate.net

A study investigating α-substituted mercaptoacetamides as LasB inhibitors demonstrated their ability to reduce the pathogenicity of P. aeruginosa. nih.govresearchgate.net Two of the most promising compounds were shown to significantly increase the survival rate of G. mellonella larvae that had been treated with P. aeruginosa culture supernatant. nih.govresearchgate.net This indicates that by inhibiting a key virulence factor, these mercaptoacetamide derivatives can protect the host from the damaging effects of the pathogen. nih.govresearchgate.net The use of the G. mellonella model provides a valuable intermediate step between in vitro assays and more complex vertebrate models for assessing the in vivo efficacy of new anti-infective agents. d-nb.infonih.govresearchgate.net

Compound TypePathogenModelFindingReference
α-Substituted MercaptoacetamidesPseudomonas aeruginosaGalleria mellonella LarvaeIncreased survival rate of larvae treated with bacterial supernatant nih.govresearchgate.net

Advanced Research Directions and Future Perspectives

Computational Chemistry Approaches

Computational methods are proving indispensable in elucidating the molecular interactions of 2-mercaptoacetamide-based compounds, guiding the design of more effective molecules.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of this compound, docking simulations have been instrumental in understanding its inhibitory mechanisms against various enzymatic targets.

For instance, in silico docking experiments have been used to model the interaction between this compound and urease, a key enzyme in infections caused by Proteus mirabilis. These simulations demonstrated the compound's potential for competitive inhibition. researchgate.netnih.gov Similarly, docking studies of 2-mercapto-N-arylacetamide (2-MAA) analogs with tyrosinase, an enzyme involved in melanin (B1238610) production, suggested that their inhibitory activity arises from hydrogen bonding and hydrophobic interactions rather than direct chelation of the enzyme's copper ions. nih.gov Other research has utilized docking to rationalize the binding mode of α-benzyl-N-aryl mercaptoacetamides as potent inhibitors of LasB, a virulence factor from Pseudomonas aeruginosa. acs.org Further studies have explored the binding of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole derivatives to the DNA-topoisomerase II complex, revealing key interactions at the active site. researchgate.net

Table 1: Molecular Docking Studies of this compound Derivatives

Derivative/Analog Target Enzyme Key Findings from Docking Reference(s)
This compound (2-MA) Proteus mirabilis Urease Demonstrates competitive inhibition. researchgate.netnih.gov
2-Mercapto-N-arylacetamides (2-MAA) Mushroom Tyrosinase Inhibition is due to hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring, not copper chelation. nih.gov
N-Aryl Mercaptoacetamides Collagenase Q1 (ColH) Docking poses helped compare binding modes with co-crystallized inhibitors. researchgate.net
α-Benzyl-N-aryl Mercaptoacetamides Pseudomonas aeruginosa LasB Rationalized the binding mode, guiding further inhibitor design. acs.org
Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole DNA-Topoisomerase II Postulated stable key interactions within the active site of the DNA-enzyme complex. researchgate.net

Quantum Level Modeling of Binding Mechanisms

To gain a more profound understanding of the inhibitory mechanism, quantum level modeling has been applied. This approach goes beyond classical molecular mechanics to analyze electronic structures and reaction pathways. In the study of this compound as a urease inhibitor, quantum level modeling was employed to complement docking experiments. The calculations suggested the existence of two distinct potential binding mechanisms at the quantum level, offering a more detailed picture of the enzyme-inhibitor interaction. researchgate.netnih.gov

Structure-Based Drug Design for Enhanced Selectivity and Potency

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. This strategy has been pivotal in refining this compound-based compounds for improved therapeutic properties.

A notable example is the development of inhibitors for LasB, a zinc metalloprotease from P. aeruginosa. nih.gov Following the discovery of α-benzyl-N-aryl mercaptoacetamides, the X-ray crystal structure of a lead compound in complex with LasB was obtained. acs.org This structural information enabled a multiparameter optimization campaign, where modifications were rationally introduced to the mercaptoacetamide scaffold. acs.orgnih.gov This SBDD approach led to the synthesis of derivatives with not only maintained or increased inhibitory activity but also enhanced hydrophilicity and selectivity over human matrix metalloproteases (MMPs). acs.orgresearchgate.net Similarly, in the pursuit of histone deacetylase 6 (HDAC6) inhibitors for central nervous system (CNS) disorders, mercaptoacetamides were designed with halogenated cap groups to increase brain permeability, resulting in compounds with potent and highly selective HDAC6 inhibition. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights from SBDD

Compound Series Target Structural Modification Impact on Activity/Selectivity Reference(s)
α-Benzyl-N-aryl Mercaptoacetamides LasB Introduction of a methyl substituent on the N-aryl ring. 12-fold improvement in potency. acs.orgnih.gov
α-Benzyl-N-aryl Mercaptoacetamides LasB Replacement of N-aryl ring with heterocyclic rings (e.g., thiazolyl, benzothiazolyl). Maintained or increased potency while improving hydrophilicity. acs.orgnih.gov
Quinoline/Indole-based Mercaptoacetamides HDAC6 Incorporation of halogen atoms into the cap group. Increased lipophilicity and brain accessibility; potent and selective HDAC6 inhibition. nih.gov

Development of Multi-Target Inhibitors

A sophisticated therapeutic strategy involves designing single molecules that can act on multiple biological targets simultaneously. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. N-aryl mercaptoacetamides have emerged as a promising scaffold for developing such multi-target inhibitors.

Research has demonstrated that this class of compounds can inhibit both bacterial resistance factors and virulence factors. nih.govnih.gov Specifically, N-aryl mercaptoacetamides have shown potent inhibitory activity against several clinically relevant metallo-β-lactamases (MBLs), such as IMP-7, NDM-1, and VIM-1. nih.govresearchgate.net These enzymes are responsible for conferring resistance to a broad range of β-lactam antibiotics. nih.gov Concurrently, these same compounds inhibit the P. aeruginosa virulence factor LasB. nih.govnih.gov By targeting both resistance and virulence, these mercaptoacetamide derivatives represent an unprecedented starting point for a novel antibacterial drug discovery approach. nih.govresearchgate.net In preclinical tests, the most promising compounds successfully restored the activity of the antibiotic imipenem (B608078) against a resistant Klebsiella pneumoniae isolate. nih.govnih.gov

Exploration of this compound in Polymer Chemistry and Material Science

While the primary focus of this compound research has been in biomedicine, its chemical functionalities—a thiol group and an amide group—make it an interesting building block for polymer and material science. The thiol group can participate in thiol-ene reactions or form disulfide bonds, while the amide group offers hydrogen bonding capabilities.

One area of exploration involves using mercaptoacetamide derivatives as peptide-like ligands in coordination chemistry. For example, N,N′-ethylene-bis(mercaptoacetamide) has been used as a Cys-X-Cys biomimetic ligand to construct complex manganese carbonyl compounds. acs.org The study of these complexes, including their deprotonation and binding mode switching, provides fundamental insights into the behavior of peptide-like structures coordinated to metal centers, which is relevant to the design of new functional materials and catalysts. acs.org Although direct applications in bulk polymers are not yet widely reported, the use of mercaptoacetamide and its derivatives as functional monomers or surface modifiers remains a promising avenue for future research in materials with tailored properties.

Prodrug Strategies for Improved Pharmacokinetics

A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo. premierconsulting.commdpi.com This strategy is often employed to overcome poor pharmacokinetic properties such as low stability, poor absorption, or inadequate site-specificity. premierconsulting.comnih.gov The sulfhydryl group of mercaptoacetamide is known to be unstable and susceptible to oxidation. nih.gov

To address this, researchers have developed prodrugs of active mercaptoacetamide-based inhibitors. For potent and selective mercaptoacetamide-based HDAC6 inhibitors, thioester and disulfide prodrugs were synthesized. nih.govacs.org Masking the reactive thiol group improved stability and led to effective promotion of tubulin acetylation in cell-based assays. nih.govacs.org Upon incubation with liver microsomes, these prodrugs released the active compound in a stable concentration, and in vivo administration resulted in increased tubulin acetylation in the mouse cortex, demonstrating successful delivery and activation in the target tissue. nih.govacs.org Additionally, thiocarbamates have been investigated as potential prodrugs for N-aryl mercaptoacetamides, highlighting another viable approach to enhance their therapeutic potential. nih.gov

Addressing Potential Toxicological Profiles in Advanced Research

The exploration of this compound and its derivatives in various applications necessitates a thorough and forward-looking approach to understanding their toxicological profiles. Advanced research is increasingly focused on preemptively identifying and mitigating potential risks, moving beyond traditional toxicological screening to incorporate modern mechanistic and predictive models. This section details the ongoing and future research directions aimed at building a comprehensive safety profile for this class of compounds, focusing on genotoxicity, cytotoxicity, and metabolic activation.

Investigations into Genotoxicity

A significant driver for the development of therapeutic agents based on the this compound scaffold is their potential for a safer genotoxic profile compared to other zinc-binding groups, such as hydroxamates. combi-blocks.com Hydroxamate-containing inhibitors can undergo a metabolic transformation known as the Lossen rearrangement, which produces reactive isocyanate intermediates capable of causing DNA damage. combi-blocks.com The mercaptoacetamide moiety is not susceptible to this specific rearrangement, suggesting a lower intrinsic potential for mutagenicity. combi-blocks.com

Advanced research continues to validate this hypothesis through a battery of genotoxicity assays. While data on the parent this compound is limited, studies on its derivatives provide valuable insights. For instance, initial screenings of mercaptoacetamide-based histone deacetylase (HDAC) inhibitors have indicated improved genotoxicity results compared to their hydroxamic acid counterparts. chemsrc.comresearchgate.net Furthermore, a bacterial cytotoxicity assay conducted as part of an Ames test for the compound N-{4-[(8-fluoro-2,2-dioxido-3,4-dihydrothiopyrano[4,3-b]indol-5(1H)-yl)methyl]phenyl}-2-mercaptoacetamide showed no cytotoxicity to the Salmonella typhimurium strains used. fishersci.com

Future research directions include the systematic evaluation of this compound and a wider range of its derivatives in standard regulatory genotoxicity tests, such as the in vitro bacterial reverse mutation assay (Ames test), in vitro mammalian cell micronucleus test, and in vivo chromosomal aberration assays. triphasepharmasolutions.com

Table 1: Summary of Genotoxicity Data for this compound Derivatives

Compound/DerivativeAssay TypeResultsCitation
Mercaptoacetamide-based HDAC inhibitorsInitial Mutagenic Potency ScreeningIndicated as a potentially safer alternative to hydroxamic acid. combi-blocks.comchemsrc.com
N-{4-[(8-fluoro-2,2-dioxido-3,4-dihydrothiopyrano[4,3-b]indol-5(1H)- yl)methyl]phenyl}-2-mercaptoacetamideBacterial Cytotoxicity (Part of Ames Test)No cytotoxicity observed in Salmonella typhimurium strains. fishersci.com
Mercaptoacetamide MoietyMechanistic AssessmentNot subject to Lossen rearrangement, unlike hydroxamates, reducing the potential for specific genotoxic intermediates. combi-blocks.com

Cytotoxicity Profiling Across Diverse Cell Lines

The assessment of cytotoxicity is crucial for determining the therapeutic index of new chemical entities. Research on this compound derivatives has shown varied cytotoxic profiles depending on the specific analog and the cell line tested. This highlights the importance of broad-spectrum screening to understand potential target-specific toxicities.

For example, a series of 2-mercapto-N-arylacetamide (2-MAA) analogs developed as tyrosinase inhibitors showed no significant cytotoxicity against human keratinocyte (HaCaT) and murine melanoma (B16F10) cells, suggesting they are suitable for dermal applications. nih.gov In contrast, a series of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids designed as anticancer agents displayed potent cytotoxicity against various human cancer cell lines, including lung (A549) and prostate (PC-3, DU-145). scbt.com Notably, the most potent compound from this series was found to be 25-fold more selective towards cancer cells than to non-cancerous human embryonic kidney (HEK) cells, a promising characteristic for targeted therapy. scbt.com

Future research will likely involve high-throughput screening of this compound and its derivatives against large panels of both cancerous and non-cancerous cell lines. This approach, combined with quantitative structure-activity relationship (QSAR) modeling, can help predict cytotoxic potential and guide the design of safer, more selective compounds.

Table 2: Selected In Vitro Cytotoxicity Findings for this compound Derivatives

Compound/DerivativeCell Line(s)Key FindingCitation
2-mercapto-N-arylacetamide analogsHaCaT (Human Keratinocytes), B16F10 (Murine Melanoma)No appreciable cytotoxicity observed. nih.gov
Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrid (Compound 9p)A549 (Lung Cancer), PC-3, DU-145 (Prostate Cancer)Potent cytotoxicity with an IC50 of 3.8 ± 0.02 μM on A549 cells. scbt.com
Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrid (Compound 9p)HEK (Human Embryonic Kidney)25-fold more selective for cancer cells over non-cancerous HEK cells. scbt.com
Mercaptoacetamide-based HDAC inhibitors (6MAQH and 5MABMA)PC3, LNCaP (Prostate Cancer)Effectively suppressed cell growth. nih.gov

Elucidating Metabolic Activation Pathways

The toxicological profile of a chemical is not only dependent on the parent compound but also on its metabolites. Metabolic activation is a process where a relatively inert compound is converted into a reactive, and often toxic, metabolite by metabolic enzymes, such as the cytochrome P450 (CYP) family. uniba.sk Understanding these pathways is critical for predicting potential idiosyncratic toxicity.

Advanced research into mercaptoacetamide-based compounds is actively exploring their metabolic stability and potential for forming reactive metabolites. Studies using in vitro liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a key tool in this evaluation. Research on certain mercaptoacetamide-based HDAC inhibitors has shown that they possess structural stability with limited metabolic degradation. nih.gov This suggests that the biological and any potential toxicological effects are likely attributable to the parent compound rather than its metabolites, simplifying the safety assessment. nih.gov

Future perspectives in this area involve the use of more sophisticated models, such as human liver spheroids or microphysiological systems ("organ-on-a-chip"), which can provide a more accurate prediction of human metabolism and hepatotoxicity. These systems can help identify the specific CYP isozymes involved in the metabolism of this compound and its derivatives and determine whether any of the resulting metabolites are reactive.

Table 3: Metabolic Stability of this compound Derivatives

Compound/DerivativeExperimental SystemFindingImplicationCitation
Mercaptoacetamide-based HDAC inhibitorsIn vitro liver microsomesLimited metabolic degradation.Cytotoxic effects are likely due to the parent compound, not metabolites. nih.gov
Mercaptoacetamide-based HDAC inhibitors (W2 and S2)Human, mouse, porcine, and rat plasmaGenerally more stable than the hydroxamate-based inhibitor SAHA.Favorable plasma stability, potentially leading to a longer in vivo half-life. iarc.fr

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Mercaptoacetamide with high purity, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves thiolation of acetamide derivatives under controlled conditions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical. Impurity profiles should be analyzed using HPLC or GC-MS, with reference to pharmacopeial standards if applicable . Characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm structural integrity and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound in academic research?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1H^1H-NMR (to identify thiol and amide protons), FT-IR (for S-H stretching at ~2550 cm1^{-1}), and mass spectrometry (ESI-MS for molecular ion confirmation).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) for purity assessment. Include retention time comparisons with authenticated standards .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life. Report degradation products using LC-MS and ensure compliance with ICH guidelines for forced degradation studies .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound across studies be systematically analyzed?

  • Methodological Answer :

Variable Control : Compare experimental conditions (solvent polarity, temperature, catalyst presence) across studies.

Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace metal impurities affecting thiol reactivity).

Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., IUPAC-recommended methods) .

Mechanistic Probes : Use isotopic labeling (34S^{34}S) or computational modeling (DFT) to resolve ambiguities in reaction pathways .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cysteine proteases).
  • QSAR Modeling : Build datasets with descriptors like logP, polar surface area, and Hammett constants. Validate models using leave-one-out cross-validation .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

Q. What experimental design principles ensure reproducibility in studies involving this compound’s redox behavior?

  • Methodological Answer :

  • Standardized Buffers : Use degassed phosphate buffer (pH 7.4) to minimize oxygen interference.
  • Electrochemical Calibration : Employ cyclic voltammetry with a Ag/AgCl reference electrode and platinum working electrode. Report scan rates and peak potentials.
  • Redox-Agent Controls : Include glutathione or ascorbic acid as positive controls for thiol-disulfide exchange reactions .

Data Presentation and Ethics

Q. How should researchers present contradictory spectral data for this compound in publications?

  • Methodological Answer :

  • Transparency : Disclose all raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.
  • Annotation : Highlight anomalous peaks with proposed explanations (e.g., solvent artifacts, tautomerism).
  • Peer Review : Invite third-party validation via collaborative platforms like Zenodo .

Q. What ethical considerations apply when using this compound in biological assays?

  • Methodological Answer :

  • Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vivo studies.
  • Regulatory Compliance : Adhere to OECD Guidelines 423 (acute oral toxicity) and ensure Institutional Animal Ethics Committee approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.